2-Amino-1-(1-naphthyl)ethanol: Technical Guide & Chemical Profile
2-Amino-1-(1-naphthyl)ethanol: Technical Guide & Chemical Profile
The following technical guide provides an in-depth analysis of 2-Amino-1-(1-naphthyl)ethanol , a critical chiral scaffold in medicinal chemistry and asymmetric synthesis.
[1]
Executive Summary & Chemical Identity
2-Amino-1-(1-naphthyl)ethanol (CAS: 23913-55-5 for racemate) is a
Its rigid steric bulk, provided by the 1-naphthyl group, makes it superior to simple phenyl-derived amino alcohols (like phenylglycinol or phenylethanolamine) for inducing stereoselectivity in metal-catalyzed reactions.[1]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol |
| Common Synonyms | |
| CAS Number | 23913-55-5 (Racemic)1568136-16-2 ((S)-Enantiomer) |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | NCC1=CC=CC2=CC=CC=C12 (Chiral representation) |
Physicochemical Profile
The compound exhibits dual functionality as a primary amine and a secondary benzylic-like alcohol.[1] The 1-position substitution on the naphthalene ring creates significant steric hindrance compared to the 2-position isomer, influencing both its reactivity and binding affinity.[1]
| Property | Value / Characteristic |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 95–98 °C (Typical for pure enantiomers; racemates may vary) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.Sparingly soluble in water (due to lipophilic naphthyl group). |
| pKa (Amine) | ~9.5 (Predicted) - Basic, forms stable salts with mineral acids. |
| pKa (Alcohol) | ~14.8 (Predicted) - Weakly acidic.[1] |
| Chirality | Possesses one stereocenter at C1. Available as (R) and (S) enantiomers.[2] |
Synthetic Pathways
The synthesis of 2-Amino-1-(1-naphthyl)ethanol generally proceeds via the reduction of oxidized precursors.[1] The choice of pathway depends on the requirement for enantiopurity.
Method A: The Henry Reaction (Nitroaldol)
This is the most robust route for generating the racemic scaffold, which can then be resolved.
-
Condensation: 1-Naphthaldehyde reacts with nitromethane using a base catalyst (e.g., NaOH or alkoxides) to form the
-nitroalcohol intermediate.[1] -
Reduction: The nitro group is reduced to the primary amine using Hydrogen/Pd-C or Lithium Aluminum Hydride (
).
Method B: Cyanohydrin Reduction (Strecker-Type)[1]
-
Cyanohydrin Formation: 1-Naphthaldehyde is treated with TMSCN or HCN to form the cyanohydrin.[1]
-
Reduction: The nitrile is reduced (e.g., with
or Borane) to the amine.
Method C: Enantioselective Transfer Hydrogenation
For high optical purity,
Pathway Visualization
Figure 1: Primary synthetic routes to 2-Amino-1-(1-naphthyl)ethanol.[1][3][4] The Henry reaction (Blue path) is preferred for scale-up due to reagent accessibility.[1]
Chemical Reactivity & Derivatization
The 1,2-amino alcohol motif is chemically versatile.[1][2][5] The spatial proximity of the amine and hydroxyl groups allows for the formation of heterocycles, specifically oxazolines , which are critical in ligand design.
Key Reactions
-
Oxazoline Formation: Reaction with nitriles or carboxylic acids closes the ring to form naphthyl-oxazolines.[1] These are used as "Box" or "Pybox" type ligands in asymmetric catalysis.
-
N-Alkylation: Selective alkylation at the nitrogen allows the synthesis of secondary amine derivatives (e.g., analogs of Pronethalol).
-
Chelation: The N and O atoms act as a bidentate ligand system, binding transition metals (Zn, Cu, Ru) to create chiral environments.
Ligand Chelation Model
Figure 2: Bidentate coordination mode. The bulky 1-naphthyl group (black node) acts as a steric wall, directing the approach of substrates in asymmetric catalysis.
Applications in Drug Discovery & Catalysis[6]
Asymmetric Catalysis (Chiral Ligands)
The enantiopure forms (R or S) are used to generate catalysts for the enantioselective addition of diethylzinc to aldehydes .[6] The 1-naphthyl group provides superior enantiomeric excess (ee) compared to phenyl analogs due to increased steric hindrance, which locks the transition state geometry more effectively.
Pharmaceutical Intermediates
This scaffold serves as a precursor to Arylethanolamine class drugs. It is structurally related to:
-
Pronethalol: An early beta-blocker (though Pronethalol is the 2-naphthyl isomer).[1] The 1-naphthyl isomer is often investigated to study Structure-Activity Relationships (SAR) regarding steric fit in the adrenergic receptor pocket.[1]
-
Chiral Auxiliaries: Used in the resolution of racemic carboxylic acids via diastereomeric salt formation.
Experimental Protocol: Lab-Scale Synthesis
Recommended procedure for the synthesis of the racemic intermediate via the Henry Reaction.[1]
Reagents: 1-Naphthaldehyde (10 mmol), Nitromethane (solvent/reactant), Ethanol, NaOH (aq), Sodium Borohydride (
Step 1: Nitroaldol Reaction
-
Dissolve 1-Naphthaldehyde (1.56 g, 10 mmol) in Nitromethane (5 mL) and Ethanol (10 mL).
-
Cool to 0°C. Add NaOH (10% aq, 1 mL) dropwise.
-
Stir at 0°C for 2 hours. A solid precipitate (the nitroalcohol) may form.
-
Neutralize with dilute HCl, extract with Ethyl Acetate, and evaporate to yield crude 1-(1-naphthyl)-2-nitroethanol.
Step 2: Reduction (Nitro to Amine)
-
Dissolve the crude nitroethanol in Methanol (20 mL).
-
Add
(1 equiv) and cool to 0°C. -
Add
(5 equiv) portion-wise (Caution: Gas evolution). -
Stir for 3 hours at room temperature.
-
Filter through Celite, evaporate solvent, and partition between water/DCM.
-
The organic layer contains the target amine. Purify via recrystallization from Ethanol/Hexane.
Safety Note: Nitromethane is energetic; avoid heating the basic reaction mixture.
References
-
Accela ChemBio. Product Analysis: 2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5).[1][3] [Link][1]
-
PubChem. Compound Summary: Naphthalene derivatives and amino alcohols. [Link][1]
Sources
- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1864073-22-2,2-(piperazin-1-yl)-1H-indole dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
